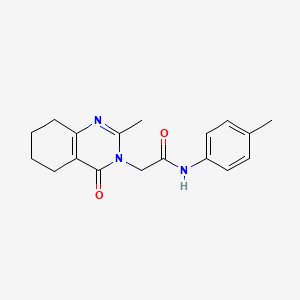
2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-methylphenyl)acetamide is a derivative of hexahydroquinazoline and has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C16H20N2O, with a molecular weight of approximately 272.35 g/mol. The structure features a hexahydroquinazoline core substituted with a methylphenyl acetamide group.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of hexahydroquinazoline possess significant antimicrobial properties against a range of pathogens. The compound's structural features may enhance its interaction with microbial cell membranes or inhibit essential metabolic pathways.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
-
Neuroprotective Effects :
- The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases. It may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory responses.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways relevant to microbial growth and cancer progression.
- Interaction with Receptors :
- Binding studies indicate that it may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study utilized standard broth microdilution methods to assess efficacy.
-
Cytotoxicity Assay :
- In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced significant cell death at micromolar concentrations. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death.
-
Neuroprotection in Animal Models :
- Animal studies have shown that administration of this compound mitigates neuroinflammation and oxidative stress markers in models of Alzheimer's disease. Behavioral assessments indicated improved cognitive function in treated animals compared to controls.
Data Summary Table
| Activity Type | Model/Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Broth microdilution | Effective against multiple bacterial strains |
| Anticancer | In vitro cytotoxicity (HeLa, MCF-7) | Induced apoptosis at micromolar concentrations |
| Neuroprotection | Animal models (Alzheimer's disease) | Reduced neuroinflammation; improved cognition |
特性
IUPAC Name |
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-7-9-14(10-8-12)20-17(22)11-21-13(2)19-16-6-4-3-5-15(16)18(21)23/h7-10H,3-6,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYQBQTHNJTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














